3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid
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Overview
Description
“3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid” is a chemical compound with the molecular formula C23H21NO4 . It has a molecular weight of 375.42 g/mol . This compound is usually available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H21NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,11-15H2,(H,25,26) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 375.42 g/mol .Scientific Research Applications
Peptide Synthesis
The compound is a derivative of propiolic acid and contains a piperidine ring with a fluorenyl group. Researchers have found it useful as a coupling agent in peptide synthesis . Its unique structure allows it to participate in peptide bond formation, making it valuable for constructing complex peptides.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, indicating that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,13-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOVXCJZHTGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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